4-Aminophenyl alpha-D-mannopyranoside
Description
Contextualization within Glycobiology and Enzymology Research
In glycobiology, the study of the structure, biosynthesis, and biology of carbohydrates (sugars), 4-Aminophenyl alpha-D-mannopyranoside serves as a crucial molecular probe. The mannose residue is a key component of glycoproteins, which are vital for cellular processes such as cell signaling, immune responses, and cell-cell recognition. ontosight.ai Researchers utilize this compound to investigate the interactions between carbohydrates and proteins, particularly lectins, which are proteins that specifically bind to sugar moieties. For instance, derivatives like 4'-nitrophenyl alpha-D-mannopyranoside are used to model the binding dynamics within the carbohydrate-binding sites of lectins such as Concanavalin A. nih.govresearchgate.net
In enzymology, the compound is widely recognized as a substrate for specific enzymes, most notably α-mannosidases. ontosight.aiontosight.ai These enzymes are glycoside hydrolases that cleave terminal α-mannose residues from glycoconjugates. By using this compound, or more commonly its chromogenic variant 4-Nitrophenyl α-D-mannopyranoside (pNPM), researchers can measure and characterize the activity of these enzymes. ontosight.aisigmaaldrich.commegazyme.com The cleavage of the glycosidic bond by the enzyme releases the aminophenyl or nitrophenyl group, which can be easily detected and quantified, thereby providing a measure of enzyme activity. sigmaaldrich.commegazyme.com However, some α-mannosidases, particularly certain bacterial exo-α-1,6-mannosidases, show poor activity towards simple aryl α-mannopyranosides, which has spurred the development of more complex, multi-sugar substrates to better mimic natural conditions. nih.gov
Key Research Areas for this compound
| Field | Application | Example |
|---|---|---|
| Glycobiology | Lectin Binding Studies | Modeling interactions with D-mannose-specific lectins like Concanavalin A. nih.gov |
| Enzymology | Enzyme Substrate | Measuring the activity of α-mannosidases that cleave the glycosidic bond. ontosight.aimegazyme.com |
| Biomaterial Science | Surface Modification | Attachment to surfaces like liposomes or electrodes to study cellular uptake or biofilm formation. sigmaaldrich.comresearchgate.net |
Significance as a Glycosidic Scaffold in Biochemical Investigations
The true utility of this compound lies in its function as a glycosidic scaffold. ontosight.ai The key feature is the aminophenyl group, which provides a reactive "handle" for chemical modification. This amine group can be readily diazotized or coupled to other molecules, allowing the mannoside to be immobilized onto various surfaces or linked to larger molecular assemblies. researchgate.nettandfonline.com
This versatility allows for a broad range of applications:
Surface Modification: The compound has been used to modify the surface of liposomes, which can influence their uptake kinetics by cells. sigmaaldrich.comscbt.com It can also be grafted onto electrode surfaces to create specific adlayers that modulate the adhesion and development of electrogenic biofilms. researchgate.net
Synthesis of Complex Glycans: The aminophenyl group serves as a precursor for synthesizing more complex structures. For example, it can be an intermediate in the creation of synthetic antigens, where it forms the base for attaching additional sugar units to create di- and trisaccharides. tandfonline.com These complex structures are then used to probe the specificity of antibodies or enzymes.
Probing Enzyme-Substrate Interactions: As a fundamental structure, it is used in studies of enzyme-substrate interactions. medchemexpress.com By observing how enzymes bind to and process this relatively simple molecule, researchers can deduce important information about the enzyme's active site and mechanism.
Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₆ sigmaaldrich.com |
| Molecular Weight | 271.27 g/mol sigmaaldrich.comscbt.com |
| Appearance | White to yellow cast powder sigmaaldrich.comsigmaaldrich.com |
| Solubility | Soluble in water sigmaaldrich.comsigmaaldrich.com |
| Storage Temperature | 2-8°C sigmaaldrich.comsigmaaldrich.com |
Historical Development and Evolution of Research Applications
The use of simple aryl glycosides, such as the related 4-nitrophenyl derivatives, as chromogenic substrates for glycosidases has been a cornerstone of enzymology for decades. The synthesis of 4-Nitrophenyl α-D-mannopyranoside and its subsequent reduction to this compound provided researchers with a key building block. tandfonline.com
Early applications focused heavily on its role as a substrate for characterizing newly isolated α-mannosidases from various biological sources, including bacteria and plants. megazyme.com This was crucial for understanding the fundamental aspects of carbohydrate metabolism. Research also explored its use in probing the binding sites of D-mannose specific lectins, which was foundational to understanding carbohydrate-protein recognition. umich.edu
More recently, research applications have evolved significantly, moving beyond simple enzyme assays. The focus has shifted towards leveraging the compound's properties as a scaffold for more sophisticated biochemical tools and materials. Current research involves its use in:
Glycoengineering: Creating specific surfaces to control biological processes, such as biofilm formation on electrodes for microbial fuel cells. researchgate.net
Drug Delivery: Modifying nanoparticles and liposomes to target specific cells or tissues that recognize mannose. sigmaaldrich.com
Inhibitor Design: While the compound itself is a substrate, its structure serves as a starting point for designing inhibitors of mannosidases and other mannose-processing enzymes, which are potential therapeutic targets. nih.gov
This evolution reflects the broader trend in glycoscience of moving from fundamental characterization to the development of functional materials and systems based on the specific biological recognition of carbohydrates.
Structure
2D Structure
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAKOEWBCMPCQR-GCHJQGSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187800 | |
| Record name | 4-Aminophenylmannoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34213-86-0 | |
| Record name | p-Aminophenyl α-D-mannopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34213-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminophenylmannoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034213860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminophenylmannoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Derivatization Methodologies for 4 Aminophenyl Alpha D Mannopyranoside
Advanced Chemical Synthesis Pathways of 4-Aminophenyl alpha-D-Mannopyranoside
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve the desired stereochemistry and purity.
Precursor Compounds and Reaction Mechanisms in Glycoside Synthesis
The most common and established method for synthesizing aryl-alpha-D-mannosides, including the 4-aminophenyl derivative, is through the Koenigs-Knorr reaction. This reaction typically involves the condensation of a glycosyl halide with an alcohol or a phenol.
A general synthetic route starts with D-mannose. The hydroxyl groups of D-mannose are first protected, usually by acetylation with acetic anhydride (B1165640) in pyridine, to form per-O-acetylated mannopyranose (penta-O-acetyl-α,β-D-mannopyranose). This protection prevents unwanted side reactions during the subsequent glycosylation step.
The anomeric acetyl group is then selectively replaced by a bromine atom using a solution of hydrogen bromide in acetic acid, yielding acetobromomannose (2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide). This glycosyl bromide is a key intermediate, acting as the mannosyl donor in the glycosylation reaction.
The aglycone part, 4-nitrophenol (B140041), is then introduced. The Koenigs-Knorr reaction is carried out by reacting the acetobromomannose with 4-nitrophenol in the presence of a promoter, such as silver carbonate or mercuric cyanide. The promoter assists in the removal of the bromide, facilitating the formation of an oxocarbenium ion intermediate. The phenolic hydroxyl group of 4-nitrophenol then attacks this intermediate, leading to the formation of the glycosidic bond. The product of this reaction is 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside.
The final step is a two-fold deprotection. First, the nitro group on the phenyl ring is reduced to an amino group. This is typically achieved through catalytic hydrogenation using a palladium catalyst (Pd/C) or with other reducing agents like sodium dithionite. Subsequently, the acetyl protecting groups on the mannose ring are removed by deacetylation, often using a base catalyst like sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation). This yields the final product, this compound.
| Step | Reactants | Key Reagents/Catalysts | Product |
| 1. Protection | D-Mannose | Acetic anhydride, Pyridine | Per-O-acetylated mannopyranose |
| 2. Bromination | Per-O-acetylated mannopyranose | Hydrogen bromide in acetic acid | Acetobromomannose |
| 3. Glycosylation | Acetobromomannose, 4-Nitrophenol | Silver carbonate or Mercuric cyanide | 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside |
| 4. Reduction | 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside | H₂, Pd/C or Sodium dithionite | 4-Aminophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside |
| 5. Deprotection | 4-Aminophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside | Sodium methoxide in methanol | This compound |
Stereochemical Considerations in Glycosidic Linkage Formation
A critical aspect of the synthesis is controlling the stereochemistry at the anomeric carbon (C-1) to exclusively obtain the α-glycosidic linkage. The Koenigs-Knorr reaction, when applied to mannose derivatives with a participating protecting group at the C-2 position (like an acetyl group), reliably yields the 1,2-trans-glycoside. nih.gov
This stereoselectivity is attributed to a phenomenon known as "neighboring group participation". nih.gov The acetyl group at C-2, being on the same side of the ring as the anomeric leaving group (bromide) in the α-anomer, can attack the anomeric carbon as the bromide departs. This forms a cyclic acyloxonium ion intermediate. The subsequent nucleophilic attack by the hydroxyl group of 4-nitrophenol can then only occur from the opposite face (alpha face), leading to the formation of the α-glycosidic bond with high stereoselectivity. The presence of the participating group at C-2 shields the beta-face from attack, thus directing the incoming nucleophile to the alpha-face.
Functional Derivatization for Enhanced Research Utility
The primary amino group on the phenyl ring of this compound serves as a versatile chemical handle for its conjugation to various platforms, thereby enhancing its utility in biomedical research.
Conjugation to Polymeric and Nanoparticulate Systems for Biomedical Applications
The surface modification of polymers and nanoparticles with this compound is a widely used strategy to achieve targeted delivery to cells and tissues that overexpress mannose receptors. These receptors are prevalent on macrophages, dendritic cells, and certain cancer cells, making them attractive targets for therapeutic intervention.
One common method for conjugation is through the formation of an amide bond. The amino group of this compound can react with a carboxylic acid group on the surface of a polymer or nanoparticle. This reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS), which activates the carboxylic acid for nucleophilic attack by the amine.
For instance, poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer approved for therapeutic use, can be functionalized in this manner. acs.orgrsc.org PLGA nanoparticles are often coated with polyethylene (B3416737) glycol (PEG) to improve their stability and circulation time in the body. The terminal end of the PEG chain can be modified to have a carboxylic acid group, which can then be conjugated with this compound.
Another approach involves "click chemistry," a set of highly efficient and specific reactions. documentsdelivered.com For example, a polymer can be synthesized with an azide (B81097) group, and the this compound can be modified to contain an alkyne group. The azide and alkyne groups can then be "clicked" together using a copper(I) catalyst to form a stable triazole linkage. documentsdelivered.com
Liposomal Modification for Targeted Delivery Systems
Liposomes, which are spherical vesicles composed of a lipid bilayer, are extensively used as drug delivery vehicles. Modifying the surface of liposomes with this compound can significantly enhance their uptake by target cells. This modification can be achieved by incorporating a lipid derivative that has been pre-conjugated with the mannoside into the liposome (B1194612) formulation.
A common strategy involves the use of a phospholipid, such as phosphatidylethanolamine (B1630911) (PE), which has a primary amine group. This compound can be linked to the head group of PE through various chemical reactions. For example, the amino group of the mannoside can be reacted with a bifunctional crosslinker that is then attached to the PE. Alternatively, the liposomes can be prepared first and then the mannoside can be coupled to their surface. This is often done by including a lipid in the liposome formulation that has a reactive group, such as a maleimide (B117702) or an NHS-ester, which can then react with a correspondingly modified this compound.
Research has shown that mannosylated liposomes exhibit enhanced delivery of therapeutic agents to specific cell types. For instance, in studies targeting the brain, liposomes modified with this compound have been shown to increase the transport of drugs across the blood-brain barrier, potentially by interacting with glucose transporters (GLUTs). nih.govnih.gov
| Delivery System | Conjugation Strategy | Target Cells/Tissues | Example Application |
| Liposomes | Amide bond formation with lipid headgroups | Macrophages, Dendritic Cells, Brain Endothelial Cells | Targeted delivery of anti-cancer drugs, anti-inflammatory agents, and imaging agents. nih.govnih.gov |
| Polymeric Micelles | Grafting onto polymers like poly(glycidyl methacrylate) | Cancer cells overexpressing mannose receptors | Targeted delivery of doxorubicin. nih.gov |
Nanoparticle Surface Functionalization (e.g., solid lipid nanoparticles, metal-organic frameworks)
Solid lipid nanoparticles (SLNs) are colloidal carriers made from solid lipids and are considered a promising alternative to liposomes and polymeric nanoparticles. The surface of SLNs can be functionalized with this compound to facilitate targeted drug delivery.
The preparation of mannosylated SLNs often involves an emulsification and solvent evaporation or diffusion method. nih.gov The lipid, drug, and a charge-modifying lipid (like stearic acid, which provides a carboxylic acid group) are dissolved in an organic solvent. This solution is then emulsified in an aqueous phase containing a surfactant. After the formation of the nanoemulsion, the organic solvent is removed, leading to the precipitation of the SLNs. The carboxylic acid groups on the surface of the SLNs can then be activated with EDC/NHS and reacted with the amino group of this compound to form a stable amide linkage. nih.gov
Studies have demonstrated that mannosylated SLNs can significantly enhance the delivery of drugs to macrophages, which is particularly beneficial for the treatment of intracellular infections like tuberculosis. nih.gov
Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity and tunable surface chemistry make them attractive candidates for drug delivery. The functionalization of MOFs with targeting ligands like this compound can improve their biocompatibility and enable targeted delivery. nih.gov
A common strategy for functionalizing MOFs is post-synthetic modification. rsc.orgcd-bioparticles.net This involves synthesizing the MOF first and then chemically modifying its surface. For amine-functionalization, MOFs containing reactive sites, such as coordinatively unsaturated metal sites or functional groups on the organic linkers, can be used.
For example, a MOF like UiO-66, which is built from zirconium clusters and terephthalic acid linkers, is known for its stability. To functionalize UiO-66 with this compound, one could first introduce a linker containing a reactive group, such as an amino group (e.g., 2-aminoterephthalic acid), during the MOF synthesis. The amino groups on the MOF surface could then be further modified. Alternatively, a more direct approach would be to utilize MOFs with linkers that already contain a group amenable to reaction with the amine of the mannoside, such as a carboxylic acid. The conjugation would then proceed via the EDC/NHS coupling chemistry described earlier.
Another approach is to use MOFs that can be modified to introduce amine-reactive groups. For instance, a MOF with carboxylic acid linkers could be activated to form an NHS-ester, which would then readily react with the amino group of this compound. While direct experimental reports on the conjugation of this compound to MOFs are emerging, the principles of post-synthetic modification provide a clear pathway for achieving such functionalized systems for targeted biomedical applications. nih.gov
Glycoconjugate Synthesis for Biological Probing and Intervention
The synthesis of glycoconjugates from this compound is a powerful strategy for enhancing the therapeutic potential and targeted delivery of bioactive molecules. The core principle involves the covalent attachment of the mannoside to another molecular entity, such as a drug, a carrier, or a fluorescent probe, thereby imparting specific biological recognition properties to the resulting conjugate.
One prominent application of this strategy is in the targeted delivery of therapeutics to the brain. The blood-brain barrier (BBB) expresses glucose transporters that can be exploited for this purpose. In a notable example, docetaxel-loaded solid lipid nanoparticles were surface-engineered with 4-aminophenyl-α-D-mannopyranoside. nih.gov The conjugation was achieved through a carbodiimide (B86325) coupling reaction, where the amino group of the mannoside is activated to form a stable amide linkage with a carboxylic acid group on the surface of the lipid nanoparticles. These mannosylated nanoparticles demonstrated enhanced uptake into the brain, highlighting the potential of this glycoconjugate as an efficient vehicle for delivering anticancer drugs across the BBB. nih.gov This approach underscores the utility of this compound in creating targeted drug delivery systems that can navigate complex biological barriers. nih.govsigmaaldrich.comscbt.com
The general synthetic approach for such conjugations often involves the following steps:
Activation of a carboxyl group on the target molecule (e.g., a lipid nanoparticle or a protein) using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reaction of the activated carboxyl group with the primary amine of this compound to form a stable amide bond.
Purification of the resulting glycoconjugate to remove unreacted starting materials and byproducts.
This methodology is not limited to nanoparticles; it can be adapted for the modification of proteins, polymers, and other molecular scaffolds, making this compound a versatile building block in the development of targeted therapies and diagnostic agents.
Incorporation into Multivalent Glycoclusters and Glycoarrays for Enhanced Affinity
A fundamental principle in carbohydrate-protein interactions is the concept of multivalency, where the simultaneous presentation of multiple carbohydrate ligands leads to a significant enhancement in binding affinity and avidity compared to the corresponding monovalent interaction. This compound serves as a crucial precursor for the synthesis of multivalent glycoclusters and for the fabrication of glycoarrays, which are powerful tools for studying these interactions.
Glycoclusters are molecules that display multiple copies of a carbohydrate ligand on a central scaffold. The synthesis of these structures often begins with the derivatization of this compound to introduce a reactive group suitable for conjugation to a multivalent core. For instance, the amino group can be converted to an isothiocyanate or an alkyne- or azide-functionalized handle for click chemistry. These functionalized mannosides are then attached to scaffolds of varying valencies, such as those based on tris(hydroxymethyl)aminomethane (TRIS), cyclodextrins, or dendrimers.
These multivalent structures have proven to be potent inhibitors of bacterial adhesion, a critical step in the pathogenesis of many infectious diseases. For example, glycoclusters bearing multiple α-D-mannopyranoside residues can effectively block the binding of bacterial lectins, such as FimH from Escherichia coli, to host cell surface glycoproteins. Research has shown that the inhibitory potency of these glycoclusters increases dramatically with the number of appended mannose units. An octameric aminophenyl α-D-mannopyranoside, for instance, exhibited a remarkably low IC50 value of 2.8 nM in a competitive binding assay with type-1 fimbriated E. coli.
| Compound | Valency | IC50 (nM) | Target |
| Monomeric 4-aminophenyl α-D-mannopyranoside | 1 | >1000 | Type-1 fimbriated E. coli |
| Octameric aminophenyl α-D-mannopyranoside | 8 | 2.8 | Type-1 fimbriated E. coli |
This table presents illustrative data on the impact of multivalency on the inhibitory activity of mannoside derivatives against bacterial adhesion.
Glycoarrays, on the other hand, involve the immobilization of carbohydrates onto a solid support, such as a glass slide or a microtiter plate. This compound can be readily immobilized through its amino group to activated surfaces, creating a high-throughput platform for screening carbohydrate-binding proteins and for studying cellular adhesion events.
Formation of Isothiocyanate Derivatives for Bioconjugation and Probe Development (e.g., 4-isothiocyanatophenyl alpha-D-mannopyranoside)
The conversion of the amino group of this compound into a highly reactive isothiocyanate group yields 4-isothiocyanatophenyl alpha-D-mannopyranoside. This derivative is a valuable reagent for bioconjugation and the development of molecular probes. The isothiocyanate group readily reacts with primary amines on proteins and other biomolecules under mild basic conditions to form a stable thiourea (B124793) linkage.
The synthesis of 4-isothiocyanatophenyl alpha-D-mannopyranoside typically proceeds in two steps from the corresponding nitro precursor, 4-nitrophenyl-alpha-D-mannopyranoside. First, the nitro group is reduced to a primary amine, yielding this compound. This reduction is commonly achieved through catalytic hydrogenation using a palladium or platinum catalyst, or by using reducing agents such as tin(II) chloride. The resulting aminophenyl mannoside is then treated with a thiocarbonylating agent, such as thiophosgene (B130339) or one of its less hazardous alternatives, to generate the isothiocyanate.
4-Isothiocyanatophenyl alpha-D-mannopyranoside is widely used for the preparation of neoglycoproteins, which are proteins that have been chemically modified with carbohydrates. These neoglycoproteins are invaluable tools for studying the biological roles of carbohydrate-recognizing proteins (lectins). By conjugating the mannoside to a carrier protein like bovine serum albumin (BSA), researchers can create multivalent probes to investigate mannose-specific lectin binding and to elicit immune responses. Furthermore, this isothiocyanate derivative has been employed in the study of mannosylated dendrimers for antigen delivery, demonstrating its utility in immunology and vaccine development. mdpi.comnih.gov
Synthesis of Phosphorylated Derivatives (e.g., 4-Aminophenyl 6-Phospho-Alpha-Mannopyranoside)
Phosphorylated sugars play critical roles in cellular metabolism and signaling. Mannose-6-phosphate (B13060355), for instance, is a key signal for targeting newly synthesized lysosomal enzymes to the lysosome. The synthesis of phosphorylated derivatives of this compound, such as 4-aminophenyl 6-phospho-alpha-D-mannopyranoside, provides access to probes for studying the enzymes and receptors involved in these pathways.
While chemical phosphorylation of carbohydrates can be challenging due to the need for selective protection and deprotection of multiple hydroxyl groups, enzymatic synthesis offers a highly specific and efficient alternative. A plausible and effective strategy for the synthesis of 4-aminophenyl 6-phospho-alpha-D-mannopyranoside involves the use of a mannose kinase. These enzymes specifically catalyze the transfer of a phosphate (B84403) group from a donor, typically adenosine (B11128) triphosphate (ATP), to the 6-hydroxyl group of mannose.
The chemoenzymatic synthesis would involve:
Incubating this compound with a suitable mannose kinase.
Providing a phosphate donor, such as ATP.
Maintaining appropriate reaction conditions (pH, temperature, and cofactor concentrations) to ensure optimal enzyme activity.
Purification of the resulting 4-aminophenyl 6-phospho-alpha-D-mannopyranoside from the reaction mixture.
This approach leverages the high regioselectivity of the enzyme to avoid complex chemical protection strategies, making it a more streamlined and environmentally friendly method for accessing these important phosphorylated glycoconjugates. researchgate.netnih.gov The resulting phosphorylated derivative can be used to study the binding and transport mechanisms of the mannose-6-phosphate receptor, a key player in lysosomal enzyme trafficking.
Mechanistic Investigations of Carbohydrate Protein Interactions Mediated by 4 Aminophenyl Alpha D Mannopyranoside
Binding Affinity Studies with Mannose-Specific Lectins
4-Aminophenyl α-D-mannopyranoside serves as a crucial molecular probe for investigating the binding affinities and specificities of mannose-specific lectins. Its structure, featuring a mannose residue—the primary recognition motif—and a phenylamine aglycone, allows for detailed studies of carbohydrate-protein interactions. The aminophenyl group provides a site for conjugation to surfaces or reporter molecules, facilitating various experimental assays.
Concanavalin A (ConA), a well-characterized lectin from the jack bean, exhibits a specific affinity for α-D-mannosyl and α-D-glucosyl residues. The interaction of various mannosides with ConA has been extensively studied to understand the thermodynamics and kinetics of lectin-carbohydrate binding. While specific thermodynamic and kinetic data for 4-aminophenyl α-D-mannopyranoside are not extensively detailed in the literature, studies on analogous compounds like p-nitrophenyl α-D-mannopyranoside provide significant insights into the binding mechanism.
Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are commonly employed to determine the binding constants, enthalpy (ΔH), and entropy (ΔS) of these interactions. For instance, studies with p-nitrophenyl α-D-mannopyranoside have revealed the thermodynamic profile of its binding to ConA nih.govnih.gov. These investigations show that the binding is typically enthalpy-driven. The hydrogen bonding network between the mannose hydroxyl groups and the amino acid residues in the ConA binding site is a major contributor to the binding enthalpy nih.gov.
Kinetic studies, often performed using stopped-flow spectrometry or SPR, have determined the association (kon) and dissociation (koff) rate constants for mannoside binding to ConA nih.govumich.edu. Research on various mannosides suggests that the differences in affinity among them are primarily due to variations in their dissociation rate constants, while the association rate constants remain relatively similar nih.gov. This indicates that a common process is likely involved in the initial binding of all mannosides to ConA nih.gov. The phenyl group of 4-aminophenyl α-D-mannopyranoside can engage in hydrophobic interactions with nonpolar residues at the periphery of the binding site, potentially influencing the binding kinetics and affinity compared to simpler alkyl mannosides.
Table 1: Thermodynamic and Kinetic Parameters for the Binding of a Related Mannoside to Concanavalin A Note: Data for p-nitrophenyl α-D-mannopyranoside is presented as an illustrative example of ConA-mannoside interactions.
| Parameter | Value | Technique | Reference |
| Association Constant (Ka) | 2.9 x 103 M-1 | Spectrophotometry | Arch Biochem Biophys. 1976 Feb;172(2):689-95. |
| Association Rate (kon) | 2.2 x 103 M-1s-1 | Stopped-flow | Arch Biochem Biophys. 1976 Feb;172(2):689-95. |
| Dissociation Rate (koff) | 0.75 s-1 | Stopped-flow | Arch Biochem Biophys. 1976 Feb;172(2):689-95. |
The FimH adhesin, located at the tip of type 1 fimbriae on uropathogenic Escherichia coli (UPEC), is a critical factor in the initiation of urinary tract infections through its binding to mannosylated glycoproteins on host cells mdpi.comnih.govnih.gov. 4-Aminophenyl α-D-mannopyranoside has been utilized as an antagonist to probe and inhibit these interactions, providing a basis for the development of anti-adhesion therapies.
The binding pocket of the FimH lectin domain is highly specific for the α-anomer of D-mannose mdpi.commdpi.com. Studies have demonstrated that even minor alterations to the mannose structure can significantly reduce binding affinity mdpi.com. 4-Aminophenyl α-D-mannopyranoside effectively inhibits the adhesion of type 1-fimbriated E. coli to mannosylated surfaces, underscoring this specificity.
In competitive binding assays, 4-aminophenyl α-D-mannopyranoside demonstrates significant inhibitory potency. Its efficacy is compared with other glycosides to establish the specificity of FimH. For example, while the α-D-mannoside derivative shows strong inhibition, the corresponding α-D-glucopyranoside and α-D-galactopyranoside derivatives are considerably less effective, confirming that the specific stereochemistry of the mannose ring is crucial for FimH recognition mdpi.com. The aglycone portion, in this case, the aminophenyl group, extends from the binding pocket and interacts with surface-exposed residues, which can enhance binding affinity through hydrophobic and π-stacking interactions nih.govproteopedia.org.
Table 2: Relative Inhibitory Potency of Aminophenyl Glycosides on FimH-Mediated Bacterial Adhesion
| Compound | Glycosidic Moiety | Relative Inhibitory Potency (%) |
| 4-Aminophenyl α-D-mannopyranoside | Mannose | 100 |
| 4-Aminophenyl α-D-glucopyranoside | Glucose | Low |
| 4-Aminophenyl α-D-galactopyranoside | Galactose | Negligible |
| Data is synthesized from qualitative descriptions in the literature indicating the high specificity of FimH for mannosides over other epimers. mdpi.com |
The FimH adhesin is an allosteric protein that can exist in different conformational states with varying affinities for mannose mdpi.comnih.govnih.gov. Under low shear stress, FimH is in a low-affinity state. However, tensile force induces a conformational change that shifts it to a high-affinity, elongated state, a phenomenon known as catch-bond adhesion mdpi.comnih.gov.
Ligand binding plays a critical role in modulating these conformational changes. The binding of mannosides, including those with aromatic aglycones like 4-aminophenyl α-D-mannopyranoside, can induce or stabilize certain conformational states nih.govnih.gov. The phenyl group of the aglycone can interact with a region of the binding site known as the "tyrosine gate," formed by Tyr48 and Tyr137 residues proteopedia.org. This interaction can influence the dynamics of the tyrosine gate and contribute to the allosteric signal that propagates from the lectin domain to the pilin domain of FimH, thereby modulating its adhesive properties proteopedia.org. The binding of antagonists with hydrophobic aglycones can induce a favorable entropic change, which is partly attributed to increased dynamics in the tyrosine gate proteopedia.org. This modulation of the lectin's conformation is a key area of research for the design of potent FimH antagonists nih.govmdpi.com.
Type 1 Fimbrial Lectin (FimH) Interactions from Escherichia coli
Role as a Substrate or Inhibitor for Glycan-Processing Enzymes
Beyond its use in studying lectin interactions, 4-aminophenyl α-D-mannopyranoside and its derivatives are valuable tools for investigating the activity and specificity of glycan-processing enzymes, such as mannosidases medchemexpress.com.
Alpha-mannosidases are enzymes that catalyze the hydrolysis of α-D-mannosidic linkages from the non-reducing end of oligosaccharides and glycoproteins. To assay the activity of these enzymes, chromogenic or fluorogenic substrates are often used. A closely related compound, p-nitrophenyl α-D-mannopyranoside, is a widely used chromogenic substrate labproinc.comcymitquimica.com. Upon hydrolysis by α-mannosidase, it releases p-nitrophenol, a yellow compound that can be quantified spectrophotometrically.
4-Aminophenyl α-D-mannopyranoside can also serve as a substrate for α-mannosidases. The enzymatic cleavage of the glycosidic bond would release 4-aminophenol. While not inherently chromogenic in the same way as p-nitrophenol, the primary amine of the released aglycone provides a reactive handle for subsequent derivatization to produce a detectable signal. This makes it a versatile tool for developing various types of enzyme assays. Furthermore, the aminophenyl group allows the compound to be immobilized on solid supports, which can be used for the affinity purification of α-mannosidases or for studying enzyme kinetics in heterogeneous systems. The compound can also act as a competitive inhibitor for the enzymatic processing of other mannosylated substrates nih.gov.
Modulation of Glycosidases and Phosphatases in Metabolic Pathways
4-Aminophenyl α-D-mannopyranoside serves as a valuable molecular tool for investigating the interactions between carbohydrates and proteins, particularly enzymes involved in metabolic pathways. medchemexpress.com Its structure, which mimics natural mannose-containing substrates, allows it to interact with the active sites of various glycosidases. Glycosidases are a class of enzymes responsible for cleaving glycosidic bonds in complex carbohydrates, playing a critical role in processes ranging from digestion to glycoprotein (B1211001) processing.
The primary role of 4-aminophenyl α-D-mannopyranoside in this context is as a chromogenic substrate or a competitive inhibitor for α-glucosidases and α-mannosidases. When used as a substrate, the enzymatic cleavage of the glycosidic bond releases 4-aminophenol, which can be detected spectrophotometrically, allowing for the quantification of enzyme activity. This property is instrumental in enzyme assays designed to screen for potential inhibitors, which is a key strategy in developing therapeutics for conditions like diabetes, where inhibiting carbohydrate-digesting enzymes can help manage blood glucose levels. mdpi.com
As a structural analog of D-mannose, the compound can act as a competitive inhibitor for certain mannosidases. By binding to the enzyme's active site, it prevents the natural substrate from binding, thereby modulating the enzyme's activity. The interaction is highly specific, dictated by the stereochemistry of the mannopyranoside ring. Research into the inhibitory mechanisms of similar compounds indicates that they can occupy the enzyme's active pocket through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which prevents the enzyme-substrate complex from forming. mdpi.com
While its interactions with glycosidases are well-documented as a research tool, detailed mechanistic studies on its modulation of phosphatases in metabolic pathways are less prevalent in the available literature. Phosphatases are enzymes that remove phosphate (B84403) groups from molecules, and while glycosylation and phosphorylation are both critical post-translational modifications that often influence each other in metabolic regulation, the direct interaction of 4-aminophenyl α-D-mannopyranoside with phosphatases is not a primary focus of current research.
Table 1: Investigated Enzymatic Interactions of 4-Aminophenyl α-D-mannopyranoside
| Enzyme Class | Role of Compound | Mechanism of Action | Research Application |
| α-Glucosidases | Substrate/Inhibitor | Acts as a structural mimic of natural substrates, allowing for competitive binding to the active site. | Screening for enzyme inhibitors, studying carbohydrate metabolism. |
| α-Mannosidases | Substrate/Inhibitor | Competitively binds to the active site, preventing the processing of natural mannose-containing glycans. | Investigating glycosylation processes and enzyme-substrate specificity. |
| Phosphatases | Not Established | Direct modulatory interactions are not well-documented in scientific literature. | N/A |
Receptor-Mediated Recognition and Cellular Uptake Mechanisms
The cellular uptake of 4-aminophenyl α-D-mannopyranoside, particularly when incorporated into larger structures like nanoparticles or liposomes, is predominantly governed by receptor-mediated recognition processes. The mannose moiety of the compound acts as a ligand that is recognized by specific receptors on the surface of various cell types. This targeted recognition is a cornerstone of its application in drug delivery and cellular imaging, allowing for selective accumulation in tissues and cells that express the corresponding receptors.
Mannose Receptor-Mediated Endocytosis in Phagocytic Cells
A primary mechanism for the cellular uptake of mannosylated compounds is through the mannose receptor (MR, also known as CD206). wikipedia.org This receptor is a C-type lectin predominantly expressed on the surface of phagocytic cells, such as macrophages and immature dendritic cells. mdpi.com The mannose receptor plays a crucial role in the innate immune system by recognizing and binding to carbohydrate patterns (specifically terminal mannose, fucose, and N-acetylglucosamine residues) found on the surface of microorganisms, facilitating their internalization and subsequent degradation. wikipedia.org
The process of MR-mediated endocytosis involves several key steps:
Binding: The mannose pyranoside ring of 4-aminophenyl α-D-mannopyranoside, when exposed on a carrier's surface, is recognized by the carbohydrate recognition domains (CRDs) of the mannose receptor on the phagocytic cell membrane.
Internalization: Upon binding, the receptor-ligand complex is internalized into the cell through a clathrin-dependent endocytic pathway. wikipedia.org This process involves the formation of a vesicle, known as a phagosome or endosome, which engulfs the compound or its carrier.
Trafficking: The newly formed endosome is then trafficked within the cell, where it typically fuses with lysosomes to form a phagolysosome. The acidic environment and hydrolytic enzymes within the phagolysosome then act to degrade the internalized contents.
This uptake mechanism is highly efficient and allows for the concentration of mannosylated substances within antigen-presenting cells, a property that is highly exploited in the development of targeted vaccines and immunotherapies. nih.govacs.org
Table 2: Steps in Mannose Receptor-Mediated Endocytosis
| Step | Description | Key Cellular Components |
| 1. Recognition & Binding | The mannose moiety of the compound binds to the Carbohydrate Recognition Domains (CRDs) of the Mannose Receptor (CD206). | Mannose Receptor, Mannose Ligand |
| 2. Internalization | The receptor-ligand complex clusters and is brought into the cell via clathrin-coated pits, forming an endosome. | Clathrin, Endocytic Vesicles |
| 3. Phagosome Maturation | The endosome matures and fuses with lysosomes, creating a phagolysosome. | Endosomes, Lysosomes |
| 4. Degradation | The contents of the phagolysosome are degraded by acidic hydrolases. | Lysosomal Enzymes |
Glucose Transporter (GLUT) Interactions for Blood-Brain Barrier Transversal
The blood-brain barrier (BBB) presents a significant obstacle to drug delivery to the central nervous system. However, specific transport systems, such as glucose transporters (GLUTs), are expressed at the BBB to facilitate the entry of essential nutrients like glucose into the brain. mdpi.com Research has shown that these transporters can be harnessed for drug delivery.
Studies have specifically investigated the role of GLUTs in the brain uptake of liposomes surface-modified with 4-aminophenyl α-D-mannopyranoside (MAN-LIP). nih.gov These investigations revealed that MAN-LIP could cross the BBB, and its accumulation was particularly noted in the cerebellum and cerebral cortex. nih.gov The mechanism for this transport was linked to interactions with glucose transporters, primarily GLUT1 and GLUT3, which are highly expressed at the BBB. nih.gov
Experimental findings demonstrated that:
The cellular uptake of MAN-LIP was significantly higher in cells engineered to overexpress GLUT1 and GLUT3. nih.gov
The ability of MAN-LIP to cross endothelial cell monolayers (an in-vitro model of the BBB) was greatly enhanced in cells overexpressing these transporters. nih.gov
These results strongly indicate that transcytosis mediated by GLUT1 and GLUT3 is a key pathway for the entry of 4-aminophenyl α-D-mannopyranoside-modified carriers into the brain. nih.gov The non-uniform distribution of these transporters within the brain also correlates with the observed regional concentration of the compound. nih.gov
Table 3: Evidence for GLUT-Mediated Brain Uptake of MAN-Liposomes
| Finding | Experimental Model | Implication |
| Increased brain fluorescence intensity with MAN-LIP. nih.gov | In vivo optical imaging in mice. | The compound successfully crosses the blood-brain barrier. |
| Higher uptake of MAN-LIP in GLUT1/GLUT3 overexpressing cells. nih.gov | C6, PC12, and bEND.3 cell lines. | Uptake is directly facilitated by GLUT1 and GLUT3 transporters. |
| Enhanced transendothelial transport across GLUT1/GLUT3 overexpressing cell monolayers. nih.gov | In vitro BBB model. | GLUT1 and GLUT3 mediate the transcytosis of the compound across the endothelial barrier. |
Mechanisms of Cell-Specific Targeting (e.g., immune cells, tumor cells)
The ability of 4-aminophenyl α-D-mannopyranoside to facilitate cell-specific targeting is primarily dependent on the differential expression of mannose-binding receptors on the surface of target cells compared to healthy cells.
Immune Cell Targeting: As detailed in section 3.3.1, the high expression of the mannose receptor on antigen-presenting cells (APCs) like macrophages and dendritic cells makes them a prime target. mdpi.com By functionalizing nanoparticles or drug carriers with 4-aminophenyl α-D-mannopyranoside, these therapeutic or diagnostic agents can be selectively delivered to APCs. nih.govbohrium.comnih.gov This strategy is actively being developed for applications in immunotherapy and vaccination, as it can enhance antigen presentation and stimulate a more robust immune response. acs.orgbohrium.com For instance, mannose-functionalized nanoparticles can trigger the activation of macrophages toward a pro-inflammatory state, which is beneficial for clearing intracellular pathogens. nih.gov
Tumor Cell Targeting: The targeting of tumor cells via mannose-based ligands is an emerging and promising strategy in cancer therapy. nih.gov This approach is based on two main principles:
Direct Tumor Cell Targeting: Some cancer cells, including certain types of colon and breast cancer, have been shown to overexpress the mannose receptor on their surface. mdpi.com This allows mannose-conjugated therapeutics to bind directly to and be internalized by the cancer cells, increasing the local concentration of the drug and reducing systemic toxicity. nih.gov
Targeting the Tumor Microenvironment: The tumor microenvironment is often infiltrated by a large number of tumor-associated macrophages (TAMs). detaibio.us These TAMs typically express high levels of the mannose receptor. By targeting TAMs with mannosylated carriers, it is possible to modulate their function—for example, by reprogramming them from an immunosuppressive to an anti-tumor phenotype—or to deliver cytotoxic agents that deplete them. mdpi.comdetaibio.us
Therefore, the cell-specific targeting mechanism of 4-aminophenyl α-D-mannopyranoside is directly linked to the presence of the mannose receptor, enabling selective delivery to both immune cells for immunomodulation and to cancer cells or their associated macrophages for anti-tumor therapy. detaibio.ussemanticscholar.org
Advanced Applications in Bio Analytical and Sensing Systems Utilizing 4 Aminophenyl Alpha D Mannopyranoside
Development of Glycobiosensors for Pathogen and Biomolecule Detection
Glycobiosensors leveraging 4-Aminophenyl alpha-D-mannopyranoside are at the forefront of rapid and sensitive detection of pathogens and other biomolecules. These sensors capitalize on the specific interactions between the mannose component of the molecule and mannose-binding proteins (lectins) present on the surface of various pathogens, such as certain strains of Escherichia coli. This specific recognition event is then translated into a measurable signal through different transduction methods.
Optical Fiber Biosensors (e.g., Long-Period Fiber Gratings) for Label-Free Detection
Optical fiber biosensors, particularly those based on long-period fiber gratings (LPFGs), represent a powerful label-free detection platform. In this setup, this compound is covalently immobilized onto the surface of the optical fiber. When a sample containing the target pathogen comes into contact with the sensor, the binding of the pathogen to the mannose residues causes a change in the refractive index at the fiber surface. This alteration in the refractive index directly modulates the transmission spectrum of the LPFG, resulting in a measurable shift in the resonance wavelength. This technology allows for real-time monitoring of the binding event without the need for secondary labels, offering a direct and sensitive detection method.
Electrochemical Biosensors (e.g., using Glyco-conjugated Metal-Organic Frameworks)
Electrochemical biosensors offer another highly sensitive approach for pathogen detection. A notable strategy involves the use of metal-organic frameworks (MOFs) as a scaffold. researchgate.netelectrochemsci.orgnih.govmdpi.comresearchgate.net These porous materials provide a high surface area for the immobilization of this compound. researchgate.netelectrochemsci.org The resulting glyco-conjugated MOFs can then be integrated into an electrode system. electrochemsci.org The binding of pathogens to the mannosylated MOF can be detected through various electrochemical techniques, such as impedance spectroscopy or amperometry. The porous nature of MOFs can also facilitate the diffusion of redox probes, and the binding event can modulate the electrochemical signal, leading to a quantifiable detection of the target analyte. researchgate.net The tunability of MOF structures allows for the optimization of sensor performance, including sensitivity and selectivity. researchgate.netelectrochemsci.orgnih.govresearchgate.net
Surface Plasmon Resonance (SPR) Based Detection for Real-Time Interaction Analysis
Surface Plasmon Resonance (SPR) is a powerful optical technique for studying biomolecular interactions in real-time and without the need for labels. nih.govmdpi.commdpi.comcnr.it In this context, a thin gold film on a sensor chip is functionalized with this compound. mdpi.com When a solution containing a mannose-binding analyte, such as a lectin or a pathogen, is passed over the sensor surface, the binding event causes a change in the refractive index at the gold film's surface. cnr.it This change is detected as a shift in the SPR angle, providing quantitative information about the binding kinetics (association and dissociation rates) and affinity of the interaction. nih.govmdpi.commdpi.com This technique is invaluable for fundamental studies of carbohydrate-protein interactions and for the development of highly sensitive diagnostic tools. nih.govmdpi.com
| Response Units (RU) | A measure of the change in refractive index, proportional to the mass of analyte bound to the surface. | Quantifying the amount of bound analyte. |
Fluorescent Oligo(phenyleneethynylene) Conjugates for Bacterial Imaging and Discrimination
Fluorescent probes are essential tools for visualizing and identifying bacteria. frontiersin.orgtocris.com By conjugating this compound to fluorescent molecules like oligo(phenyleneethynylene)s, researchers can create targeted probes for bacterial imaging. frontiersin.org These conjugates can specifically bind to bacteria expressing mannose-specific lectins on their surface. Upon binding, the fluorescent properties of the probe may be altered, or the probe can simply accumulate on the bacterial cell wall, allowing for visualization using fluorescence microscopy. tocris.combio-techne.comrndsystems.combio-techne.com This approach not only enables the detection of bacteria but can also be used to discriminate between different bacterial strains based on their surface carbohydrate-binding profiles. frontiersin.org
Functionalization of Analytical Probes for Comprehensive Glycosylation Studies
The aminophenyl group of this compound serves as a crucial chemical handle for its attachment to various analytical probes. sigmaaldrich.comscbt.com This functionalization is instrumental in the field of glycomics for the detailed analysis of glycosylation patterns. For instance, it can be coupled to the surfaces of microarray plates or magnetic beads. These mannosylated probes can then be used to capture and enrich glycoproteins or other mannose-containing molecules from complex biological samples. Subsequent analysis of the captured molecules by techniques such as mass spectrometry provides valuable insights into the glycoproteome, which is often altered in disease states.
Application in Diagnostic Assay Development (e.g., for Lysosomal Storage Diseases)
This compound and its derivatives play a role in the development of diagnostic assays, particularly for lysosomal storage diseases such as alpha-mannosidosis. nih.gov This genetic disorder is characterized by a deficiency of the enzyme alpha-mannosidase, leading to the accumulation of mannose-rich oligosaccharides in lysosomes. nih.gov In diagnostic tests, substrates like 4-methylumbelliferyl-α-D-mannopyranoside, a related compound, are used to measure the activity of this enzyme in patient samples (e.g., leukocytes or fibroblasts). nih.gov A reduced or absent enzyme activity is indicative of the disease. While not the direct substrate, the principle of using a synthetic mannoside to assay enzyme activity is a key application area. nih.govmegazyme.com
Translational Research: Therapeutic and Immunological Potential of 4 Aminophenyl Alpha D Mannopyranoside Conjugates
Design and Evaluation of Targeted Drug Delivery Systems
The core principle behind using 4-Aminophenyl α-D-mannopyranoside in drug delivery is its ability to act as a targeting moiety. By conjugating this mannoside derivative to various nanocarriers, researchers can create systems that selectively bind to cells expressing mannose receptors. mdpi.com These receptors are predominantly found on macrophages and dendritic cells, making them key targets for immunotherapies and treatments for diseases involving these cell types. mdpi.com The design of these delivery systems involves chemically linking 4-Aminophenyl α-D-mannopyranoside to carriers like liposomes and nanoparticles. nih.govnih.gov
Brain-Targeting Delivery via Liposomal and Nanoparticle Carriers
The blood-brain barrier (BBB) presents a formidable obstacle to treating central nervous system (CNS) disorders, as it severely restricts the passage of most therapeutic agents. nih.gov To overcome this, researchers have explored the use of liposomes and nanoparticles functionalized with 4-Aminophenyl α-D-mannopyranoside. nih.govnih.gov This strategy leverages the presence of glucose transporters (GLUTs), particularly GLUT1 and GLUT3, on brain capillary endothelial cells, which can recognize and transport mannose and its derivatives. nih.govresearchgate.net
Strategies for Enhanced Blood-Brain Barrier Permeation
The primary strategy for enhancing BBB permeation using 4-Aminophenyl α-D-mannopyranoside-modified carriers is to exploit carrier-mediated transport systems. nih.gov By mimicking natural substrates like glucose, these modified nanocarriers can effectively "trick" the GLUT transporters into facilitating their entry into the brain. nih.govresearchgate.net Studies have shown that liposomes modified with this mannoside derivative exhibit significantly increased transendothelial ability in in vitro BBB models. nih.govresearchgate.net This approach has been shown to augment the influx of drugs into the brain. nih.gov The use of nanomedicine, in general, holds great potential for overcoming the challenges of the BBB by allowing for the modification of nanoparticles with molecules that can interact with and be transported across the brain endothelial cells. mdpi.com
Delivery to Specific Cerebral Regions and Glial Cells
Once across the BBB, the spatial and temporal distribution of the drug carrier within the brain is crucial. Research using fluorescently labeled liposomes modified with 4-Aminophenyl α-D-mannopyranoside has demonstrated a distinct spatio-temporal pattern of accumulation in the brain. nih.govresearchgate.net For instance, these liposomes were observed to concentrate in the cortex at 4 hours post-administration, with distribution shifting to the cerebellum and brainstem by 12 hours. nih.govresearchgate.net Furthermore, sustained high fluorescence intensity was noted in the hippocampus and pontine nuclei over a 12-hour period. nih.govresearchgate.net This targeted delivery extends to specific cell types within the brain, such as glial cells, which are implicated in various neurological diseases. researchgate.net
Targeted Therapy for Brain Glioma
Brain gliomas are notoriously difficult to treat due to the BBB and poor drug penetration into the tumor. researchgate.net Mannose receptors are overexpressed on glioma cells, presenting a target for therapy. nih.gov Liposomes and nanoparticles functionalized with 4-Aminophenyl α-D-mannopyranoside can be used to deliver chemotherapeutic agents directly to glioma cells. researchgate.net For example, dual-targeting liposomes conjugated with both 4-Aminophenyl α-D-mannopyranoside and transferrin have been developed to first cross the BBB and then target the glioma. researchgate.net In vitro studies have confirmed the uptake of these modified liposomes by C6 glioma cells. nih.govresearchgate.net This targeted approach aims to increase the concentration of the anticancer drug at the tumor site, thereby enhancing its therapeutic effect while minimizing systemic toxicity. nih.govnih.gov
Macrophage and Immune Cell Targeting Strategies
The mannose receptor (CD206) is highly expressed on the surface of macrophages and other immune cells like dendritic cells. mdpi.com This makes 4-Aminophenyl α-D-mannopyranoside an excellent ligand for targeting these cells. By conjugating this mannoside to drug carriers, it is possible to deliver immunomodulatory agents or other therapeutics directly to macrophages. nih.gov This strategy is being explored for various applications, including the treatment of diseases where macrophages play a central role. For instance, in the context of cancer immunotherapy, targeting tumor-associated macrophages (TAMs), which often have an immunosuppressive M2 phenotype, is a promising approach. nih.gov Mannosylated liposomes have been shown to effectively deliver agents that can repolarize these M2 TAMs to an anti-tumor M1 phenotype. nih.gov
Immunomodulatory Effects and Investigations
The conjugation of 4-Aminophenyl alpha-D-mannopyranoside (4-APM) to various molecular entities presents a promising strategy for modulating immune responses. This potential stems from the ability of the mannose moiety to target specific lectin receptors on immune cells, thereby influencing their function and polarization.
Influence on Macrophage Polarization (M1/M2 Phenotypes)
The mannose receptor (MR, CD206), a C-type lectin receptor, is a key target for influencing macrophage behavior. It is notably highly expressed on anti-inflammatory M2 macrophages compared to their pro-inflammatory M1 counterparts. nih.gov The interaction with mannosylated ligands can steer macrophage polarization. For instance, studies have shown that mannose-decorated globular lysine (B10760008) dendrimers can induce macrophage polarization toward an M2 phenotype. nih.gov This is achieved through the clustering of mannose receptors on the cell surface, which triggers a unique anti-inflammatory cytokine production profile. nih.gov
This targeted interaction suggests that 4-APM conjugates could be designed to selectively engage with M2 macrophages. Such a strategy is being explored for the delivery of therapeutic agents to reprogram tumor-associated macrophages, which are often of the M2 phenotype and contribute to tumor growth. nih.gov By delivering specific cargo, 4-APM conjugates could potentially shift the M2-dominant tumor microenvironment towards a more anti-tumoral M1 state.
Table 1: Mannose Receptor (CD206) and Macrophage Polarization
| Receptor | Predominant Macrophage Phenotype | Ligand Type | Potential Outcome of Ligation |
|---|
Role in Modulating Systemic and Local Immune Responses
The immunomodulatory potential of mannosylated conjugates extends beyond macrophage polarization to the broader regulation of systemic and local immune responses. The mannose receptor plays a crucial role in linking innate and adaptive immunity. nih.gov Engagement of the mannose receptor on antigen-presenting cells like dendritic cells can drive activated T cells towards a tolerogenic, or regulatory, phenotype, which is critical for maintaining immune homeostasis. frontiersin.org
Furthermore, the nature of the conjugation itself can dictate the type of immune response generated. Research using the carbohydrate polymer mannan (B1593421) has demonstrated that the chemical method of conjugation to an antigen can selectively induce either a T1 or T2 immune response. nih.gov Specifically, conjugation under oxidizing conditions favors a T1 response, characterized by high interferon-gamma (IFN-γ) secretion and potent cell-mediated immunity, whereas conjugation under reducing conditions promotes a T2-type response with the production of interleukin-4 (IL-4) and a strong antibody response. nih.gov This finding is highly significant as it implies that 4-APM conjugates could be engineered to elicit a desired immune outcome—either pro-inflammatory for applications like cancer vaccines or anti-inflammatory/tolerogenic for treating autoimmune diseases.
Antimicrobial and Antiviral Therapeutic Exploration
Conjugates of this compound are being investigated for their potential in combating infectious diseases. By targeting mannose-specific interactions that are crucial for many pathogens, these compounds offer novel therapeutic avenues.
Inhibition of Bacterial Adhesion and Virulence Factor Attenuation
A key initial step in many bacterial infections is the adhesion of pathogens to host cells, a process often mediated by lectins on the bacterial surface that recognize specific carbohydrate structures. Uropathogenic Escherichia coli (UPEC), a common cause of urinary tract infections, utilizes type 1 fimbriae, which possess a lectin called FimH at their tip. FimH specifically binds to α-D-mannopyranoside residues on the surface of host cells. frontiersin.org
Synthetic mannosides, such as 4-APM, can act as competitive inhibitors, blocking the FimH lectin and preventing bacterial attachment to host tissues. Studies have shown that aminophenyl α-D-mannosides can effectively inhibit the adhesion of type 1-fimbriated E. coli to mannan-coated surfaces in a concentration-dependent manner. frontiersin.org By preventing this crucial first step of infection, 4-APM and its conjugates have the potential to attenuate bacterial virulence without the selective pressure that leads to antibiotic resistance. Additionally, mannosylated polymeric systems are being developed to deliver antibacterial drugs specifically to macrophages, which can serve as reservoirs for persistent bacterial infections. mdpi.commdpi.com
Table 2: Inhibition of E. coli Adhesion by Mannosides
| Compound Type | Target | Mechanism of Action | Therapeutic Potential |
|---|
Potential in Antiviral Therapies (e.g., HIV, Hepatitis C/B Viruses)
The surfaces of many viruses are decorated with glycoproteins that are essential for host cell recognition and entry. These glycoproteins are often rich in mannose residues, making them a target for therapeutic intervention.
HIV: The envelope glycoprotein (B1211001) gp120 of the Human Immunodeficiency Virus (HIV) is heavily glycosylated with a high proportion of mannose-containing oligosaccharides. nih.govtandfonline.com This "glycan shield" helps the virus evade the host immune system but also presents a vulnerability. Mannose-binding lectin (MBL), a component of the innate immune system, can recognize and bind to the high-mannose structures on gp120, leading to viral neutralization and inhibition of viral entry into cells. nih.govtandfonline.com This natural antiviral mechanism provides a strong rationale for the development of 4-APM conjugates as anti-HIV agents. These synthetic mannosides could act as decoys, binding to gp120 and preventing its interaction with host cell receptors like CD4 and co-receptors, or by blocking uptake by dendritic cells. tandfonline.comnih.gov
Hepatitis B and C Viruses: The lifecycle of the Hepatitis B virus (HBV) is critically dependent on the proper N-linked glycosylation of its envelope proteins. mdpi.comnih.gov This glycosylation process, which involves the trimming of mannose residues by cellular mannosidases, is essential for correct protein folding, virion assembly, and secretion. nih.govnih.gov Therefore, interfering with this process presents a viable antiviral strategy. Similarly, the hepatitis C virus envelope is also heavily glycosylated, and these glycans are targets for lectins that can inhibit viral activity. mdpi.com
Development as Modulators of Glycoside-Processing Enzymes for Disease Treatment
Building on the importance of glycosylation in viral lifecycles, a promising therapeutic strategy involves the development of molecules that inhibit the enzymes responsible for glycoprotein processing, such as α-mannosidases. nih.govscbt.com These enzymes are located in the endoplasmic reticulum (ER) and Golgi apparatus and are responsible for sequentially trimming mannose residues from newly synthesized glycoproteins. nih.gov
Inhibitors of these mannosidases can cause the accumulation of glycoproteins with aberrant, high-mannose oligosaccharide chains. nih.gov This misprocessing can lead to improper protein folding, retention in the ER, and subsequent degradation, thereby preventing the formation of functional viral particles. nih.gov For HBV, inhibitors of α-glucosidase, another key enzyme in the N-linked glycosylation pathway, have been shown to prevent virion secretion. nih.gov Studies have indicated that HBV infection itself can upregulate the expression of host α-1,2-mannosidases, suggesting that these enzymes are important for the virus and thus represent a key therapeutic target. nih.govnih.gov
The development of potent and selective mannosidase inhibitors, for which 4-APM could serve as a foundational scaffold, is an active area of research for creating broad-spectrum antiviral agents and for treating genetic diseases like alpha-mannosidosis, a lysosomal storage disorder caused by a deficiency in alpha-mannosidase. researchgate.netnih.govfda.gov
Methodological Approaches and Analytical Techniques in 4 Aminophenyl Alpha D Mannopyranoside Research
Spectroscopic and Chromatographic Characterization in Advanced Research
The precise chemical structure and purity of 4-Aminophenyl alpha-D-mannopyranoside are confirmed through a combination of spectroscopic and chromatographic methods. These techniques provide unambiguous evidence of the compound's molecular integrity, from the arrangement of individual atoms to the identification of functional groups and the assessment of sample purity. The compound is typically available as a white to off-white solid, soluble in water, with a molecular formula of C₁₂H₁₇NO₆ and a molecular weight of 271.27 g/mol . sigmaaldrich.comchemspider.com
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Key signals would include doublets in the aromatic region (approximately 6.5-7.0 ppm) corresponding to the protons on the aminophenyl ring. A characteristic signal for the anomeric proton (H-1) of the mannose unit is anticipated further downfield than other sugar protons, likely appearing as a doublet due to coupling with the adjacent H-2 proton. The remaining protons of the mannose ring (H-2 to H-6) would appear as a complex series of multiplets in the sugar region (typically 3.5-4.5 ppm). The protons of the primary amine (-NH₂) and the hydroxyl (-OH) groups would appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O).
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The aromatic carbons of the aminophenyl group would produce signals in the 115-150 ppm range. The anomeric carbon (C-1) is characteristically found around 100 ppm, a key indicator of the glycosidic linkage. The other carbons of the mannose ring (C-2 to C-6) would have signals in the 60-80 ppm range.
Table 1: Predicted ¹H-NMR Signals for this compound
| Proton Type | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Attribution |
|---|---|---|---|
| Aromatic Protons | 6.5 - 7.0 | Doublet (d) | Protons on the p-substituted benzene (B151609) ring |
| Anomeric Proton | ~5.0 - 5.5 | Doublet (d) | H-1 of the mannose unit |
| Mannose Ring Protons | 3.5 - 4.5 | Multiplets (m) | H-2, H-3, H-4, H-5, H-6 |
| Amine Protons | Broad | Singlet (s) | -NH₂ |
| Hydroxyl Protons | Broad | Singlet (s) | -OH |
Table 2: Predicted ¹³C-NMR Signals for this compound
| Carbon Type | Predicted Chemical Shift (δ) Range (ppm) | Attribution |
|---|---|---|
| Aromatic C-N | ~145 - 150 | Carbon attached to the amino group |
| Aromatic C-O | ~150 - 155 | Carbon attached to the glycosidic oxygen |
| Aromatic C-H | ~115 - 120 | Unsubstituted carbons on the benzene ring |
| Anomeric Carbon | ~100 | C-1 of the mannose unit |
| Mannose Ring Carbons | 60 - 80 | C-2, C-3, C-4, C-5, C-6 |
Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The monoisotopic mass of the compound is 271.10559 Da. ebi.ac.uk In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be expected at m/z 271 or 272, respectively.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would likely show cleavage of the glycosidic bond. This would result in two major fragments: one corresponding to the aminophenyl group and another to the mannose sugar moiety. Further fragmentation within the sugar ring can also occur, providing additional structural confirmation.
Table 3: Expected Key Ions in the Mass Spectrum of this compound
| m/z (Daltons) | Ion | Interpretation |
|---|---|---|
| ~272 | [M+H]⁺ | Protonated molecular ion |
| ~271 | [M]⁺ | Molecular ion |
| ~109 | [C₆H₇NO]⁺ | Fragment corresponding to p-aminophenol |
| ~163 | [C₆H₁₁O₅]⁺ | Fragment corresponding to the dehydrated mannose ring |
High-Performance Liquid Chromatography (HPLC) is a critical technique for determining the purity of this compound and for conducting stability studies. Commercial sources often state a purity of ≥98%, which is typically verified by chromatographic methods. sigmaaldrich.comchemspider.com
A standard HPLC method for this hydrophilic and UV-active compound would likely employ reversed-phase chromatography. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution, starting with a high concentration of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and gradually increasing the concentration of an organic solvent (e.g., acetonitrile (B52724) or methanol), would effectively separate the compound from any nonpolar impurities or degradation products. Detection is typically performed using a UV detector, as the aminophenyl group has a strong chromophore.
Table 4: Typical Parameters for HPLC Analysis of this compound
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the polar mobile phase |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic modifier to elute the compound |
| Elution Mode | Gradient | To ensure separation of impurities with varying polarities |
| Flow Rate | 0.5 - 1.5 mL/min | To achieve optimal separation and peak shape |
| Detection | UV Absorbance (e.g., at 254 nm or 280 nm) | Quantitation based on the aromatic ring's absorbance |
| Column Temp. | Ambient or controlled (e.g., 25-30 °C) | To ensure reproducible retention times |
Infrared (IR) spectroscopy is employed to identify the key functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum provides characteristic signals that confirm the presence of hydroxyl, amine, aromatic, and ether functionalities.
The spectrum is expected to display a broad absorption band in the region of 3200-3600 cm⁻¹, which corresponds to the O-H stretching vibrations of the multiple hydroxyl groups on the mannose ring. The N-H stretching of the primary amine group would also appear in this region, typically as two sharp peaks for the symmetric and asymmetric stretches. C-H stretching vibrations from the aromatic ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the sugar appear just below 3000 cm⁻¹. The C=C stretching of the aromatic ring gives rise to absorptions in the 1500-1600 cm⁻¹ range. A strong band corresponding to the C-O stretching of the glycosidic ether linkage and the alcohol groups would dominate the fingerprint region between 1000-1200 cm⁻¹.
Table 5: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3600 | O-H Stretch | Hydroxyl (-OH) |
| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 3000 | C-H Stretch | Aliphatic (Sugar Ring) |
| 1500 - 1600 | C=C Stretch | Aromatic Ring |
| 1000 - 1200 | C-O Stretch | Glycosidic and Alcohol Ethers |
In Vitro Biological Assay Design and Execution
The primary biological application of this compound is in the study of carbohydrate-binding proteins, known as lectins. Its structure mimics the terminal mannose residues found on many glycoproteins, making it an ideal tool for investigating lectin-carbohydrate interactions.
Competitive inhibition assays are a common method to quantify the binding affinity of carbohydrates for lectins. In these assays, this compound acts as a soluble inhibitor, competing with a labeled or immobilized carbohydrate ligand for the lectin's binding site. A well-known mannose-binding lectin used in these studies is Concanavalin A (Con A). nih.gov
A double sandwich assay could involve capturing a mannosylated protein with one antibody, adding the lectin which binds to the mannose units, and then detecting the lectin with a second, labeled antibody. The inhibitory effect of this compound could be measured by its ability to block the lectin-binding step in this system.
Enzymatic Activity Assays (e.g., for alpha-mannosidases, glycosidases)
In biochemical research, 4-Aminophenyl α-D-mannopyranoside serves as a substrate analog for studying the activity of various glycosidases, particularly α-mannosidases. The operational principle is similar to that of other chromogenic or fluorogenic substrates used in enzyme kinetics. While p-nitrophenyl-α-D-mannopyranoside is a widely used colorimetric substrate that releases a yellow p-nitrophenol molecule upon cleavage by α-mannosidase, 4-aminophenyl α-D-mannopyranoside offers a different functional handle—the amino group. nih.govmegazyme.com
The enzymatic assay involves incubating the enzyme, such as lysosomal α-mannosidase (LAMAN), with 4-aminophenyl α-D-mannopyranoside under specific conditions of pH and temperature. nih.gov The α-mannosidase recognizes and cleaves the α-glycosidic bond, releasing D-mannose and 4-aminophenol. The rate of this reaction, and thus the activity of the enzyme, can be quantified by measuring the appearance of the product, 4-aminophenol.
The primary advantage of the aminophenyl-based substrate lies in the reactivity of the resulting 4-aminophenol. The free amine group can be chemically modified or derivatized, allowing for different detection methods. For instance, it can be coupled to other molecules to produce a colored or fluorescent product, providing flexibility in assay design. This makes 4-aminophenyl α-D-mannopyranoside a valuable tool for investigating enzyme kinetics, characterizing enzyme inhibitors, and diagnosing diseases related to glycosidase deficiency, such as α-mannosidosis. nih.gov Other substrates like 4-Methylumbelliferyl α-D-mannopyranoside are also used, releasing a fluorescent product for real-time activity monitoring. scbt.com
Cell Adhesion and Cellular Uptake Studies (e.g., flow cytometry, live cell imaging)
The mannose moiety of 4-aminophenyl α-D-mannopyranoside is a key structural feature that allows it to be recognized by mannose-specific receptors expressed on the surface of various cell types, including macrophages, dendritic cells, and certain cancer cells. This recognition is exploited in research to study and mediate cell adhesion and cellular uptake of larger constructs like nanoparticles, liposomes, and other drug delivery systems. sigmaaldrich.comscbt.comnih.gov The compound acts as a targeting ligand when conjugated to the surface of these carriers.
Methodologies to study these interactions include:
Flow Cytometry : This high-throughput technique is used to quantify the uptake of fluorescently labeled nanoparticles or liposomes that have been functionalized with 4-aminophenyl α-D-mannopyranoside. By analyzing thousands of cells, researchers can obtain statistically robust data on the percentage of cells that have internalized the particles and the intensity of the fluorescence, which corresponds to the amount of uptake. Imaging flow cytometry is an advanced version of this technique that combines the quantitative power of flow cytometry with the visual capabilities of microscopy, allowing researchers to distinguish between particles merely adsorbed to the cell surface and those that have been truly internalized. nih.gov
Live Cell Imaging and Confocal Microscopy : These microscopy techniques provide spatial and temporal information about the cellular uptake process. nih.gov Researchers can visualize the binding of the mannosylated carriers to the cell membrane, their subsequent internalization through endocytic pathways, and their trafficking to various intracellular compartments like endosomes and lysosomes in real-time. nih.gov This allows for a detailed mechanistic understanding of how these targeted systems enter cells and where they are localized. nih.gov
A study involving docetaxel-loaded solid lipid nanoparticles surface-modified with 4-aminophenyl α-D-mannopyranoside demonstrated that this conjugation led to enhanced cellular uptake, which was a critical factor in the increased efficacy of the formulation. nih.gov
Reporter Gene Transfection Studies for Gene Delivery Applications
In the field of gene therapy, delivering genetic material specifically to target cells is a major challenge. 4-Aminophenyl α-D-mannopyranoside is utilized as a targeting moiety to direct gene delivery vectors to cells expressing the mannose receptor. This approach is particularly relevant for applications targeting macrophages or certain types of cancer.
The methodology involves these key steps:
Vector Functionalization : A gene delivery vector, such as a liposome (B1194612) or a polymeric nanoparticle, is loaded with a plasmid containing a reporter gene. Common reporter genes include those for Green Fluorescent Protein (GFP), which allows for detection by fluorescence, or luciferase, which produces light through an enzymatic reaction.
Ligand Conjugation : 4-Aminophenyl α-D-mannopyranoside is chemically attached to the surface of the gene delivery vector. The amine group provides a convenient point for this conjugation.
Targeted Delivery and Transfection : The mannosylated vector is introduced to a population of cells. It preferentially binds to and is internalized by cells expressing the mannose receptor. Once inside the cell, the vector releases its genetic payload.
Reporter Gene Expression Analysis : The success of the transfection is evaluated by measuring the expression of the reporter gene. For a GFP reporter, this can be quantified using flow cytometry or visualized with fluorescence microscopy. The level of reporter gene expression serves as a direct indicator of the efficiency of the targeted gene delivery system.
While direct studies detailing reporter gene transfection with this specific compound are not prevalent, the principle is a cornerstone of targeted gene delivery research. Optimizing vectors and promoters, such as replacing the hPGK promoter with the EF1α promoter in certain cell lines, is crucial for achieving robust gene expression following delivery. mdpi.com
In Vivo Preclinical Models and Evaluation
Biodistribution and Pharmacokinetic Assessments in Animal Models
In vivo studies are critical for understanding how a compound or a drug delivery system behaves within a living organism. For 4-aminophenyl α-D-mannopyranoside, these assessments typically involve conjugating it to a carrier, such as a nanoparticle or liposome, which is then administered to animal models, often rodents. nih.gov The primary goal is to determine the biodistribution (where the carrier goes in the body) and pharmacokinetics (how the concentration of the carrier or its payload changes over time in blood and tissues).
In a key preclinical study, docetaxel-loaded solid lipid nanoparticles were conjugated with 4-aminophenyl α-D-mannopyranoside (MAN-SLNs) and evaluated in animal models. nih.gov The pharmacokinetic assessment demonstrated that conjugating the mannoside ligand to the nanoparticles significantly altered the drug's profile in the body. Specifically, it led to an increased concentration of the anticancer drug docetaxel (B913) in the brain. nih.gov Fluorescently labeled liposomes functionalized with the compound can also be used to enable tracking within biological systems to study biodistribution. ruixibiotech.com
The table below summarizes the findings from the pharmacokinetic evaluation of these mannosylated nanoparticles.
| Parameter | Unconjugated Nanoparticles | Mannoside-Conjugated Nanoparticles (MAN-SLNs) | Outcome |
| Drug Payload | Docetaxel | Docetaxel | N/A |
| Targeting Ligand | None | 4-Aminophenyl α-D-mannopyranoside | N/A |
| Animal Model | Rodents | Rodents | N/A |
| Brain Distribution | Baseline concentration | Significantly increased concentration | Mannoside conjugation enhanced brain delivery. nih.gov |
| Pharmacokinetics | Standard profile | Altered profile favoring brain accumulation | The ligand augmented the inflow of the drug to the brain. nih.gov |
Efficacy Studies in Established Disease Models (e.g., tumor glioma models, infection models)
Building on biodistribution data, efficacy studies evaluate whether the targeted delivery of a therapeutic agent translates into a better treatment outcome in an animal model of a specific disease. Given its ability to target the brain, systems using 4-aminophenyl α-D-mannopyranoside are particularly relevant for neurological diseases, including brain tumors like glioma. nih.govbiosynth.com
The mannose receptor is often overexpressed on glioma cells and tumor-associated macrophages, making it an attractive target for drug delivery. In the preclinical study using docetaxel-loaded, mannoside-conjugated nanoparticles, the enhanced delivery of the chemotherapeutic agent to the brain is expected to lead to improved anti-tumor efficacy. nih.gov The logic is that by concentrating the anticancer drug at the tumor site, a greater therapeutic effect can be achieved while potentially minimizing systemic side effects.
The table below outlines the components and findings of such an efficacy study in a tumor model.
| Study Component | Description | Finding/Implication |
| Disease Model | Brain tumor (e.g., glioma) model in rodents | Provides a relevant in vivo system to test therapeutic efficacy. |
| Therapeutic Agent | Docetaxel (chemotherapy drug) | A potent anticancer agent whose efficacy is limited by the blood-brain barrier. |
| Delivery System | Solid Lipid Nanoparticles (SLNs) | A carrier system to encapsulate and transport the drug. |
| Targeting Strategy | Conjugation with 4-Aminophenyl α-D-mannopyranoside | To engage mannose receptors on glioma cells and facilitate brain uptake. nih.gov |
| Primary Outcome | Enhanced delivery of docetaxel to the brain | The targeted system successfully increased drug concentration at the site of the tumor. nih.gov |
| Anticipated Result | Improved anti-tumor activity (e.g., reduced tumor size, increased survival) | Concentrating the drug at the tumor site is hypothesized to improve treatment outcomes. |
Blood-Brain Barrier Transport Models (In vitro and In vivo)
The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system and blocks the passage of most therapeutic molecules, including about 98% of small-molecule drugs. nih.gov A key area of research for 4-aminophenyl α-D-mannopyranoside is its use as a ligand to facilitate the transport of drugs and nanoparticles across this barrier. nih.gov This strategy is based on the principle of receptor-mediated transcytosis, where the ligand engages with specific transporters on the BBB endothelial cells to get shuttled across.
In Vitro Models : These models typically consist of a layer of primary human brain endothelial cells grown on a semi-permeable membrane in a transwell apparatus. nih.gov Sometimes, other cell types like astrocytes and pericytes are co-cultured to better mimic the in vivo environment. nih.gov Researchers can add the mannoside-conjugated nanoparticles to the "blood" side of the model and measure the amount that crosses the cell layer to the "brain" side. This allows for a controlled, mechanistic study of transport efficiency.
In Vivo Models : These involve the systemic administration of the targeted nanoparticles to animal models. The concentration of the nanoparticle or its payload is then directly measured in the brain tissue after a specific period. The 2015 study on docetaxel-loaded nanoparticles provided direct in vivo evidence for this transport. nih.gov It demonstrated that conjugating the nanoparticles with 4-aminophenyl α-D-mannopyranoside led to a significantly higher concentration of the drug in the brain compared to unconjugated nanoparticles. nih.gov This finding strongly supports the hypothesis that the mannose ligand facilitates transport across the BBB, likely by engaging with glucose transporters (GLUTs) or mannose receptors present on the BBB endothelium.
Computational and Modeling Approaches in Glycochemistry and Glycobiology
Computational and modeling techniques have become indispensable tools in glycochemistry and glycobiology, offering profound insights into the behavior of carbohydrates at a molecular level. These in silico methods allow researchers to predict and analyze the structural, electronic, and interactive properties of complex molecules like 4-Aminophenyl α-D-mannopyranoside. By simulating molecular behavior, these approaches can guide synthesis, predict biological activity, and elucidate interaction mechanisms, thereby accelerating the pace of drug discovery and development.
Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
For mannoside derivatives, DFT calculations are used to analyze the electronic properties that govern their reactivity. researchgate.net Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net These computational insights are fundamental for understanding the orientation and interaction of hydroxyl groups, which significantly influence the molecule's energy and conformation. nih.gov Studies on related glycosides demonstrate how DFT can be used to calculate thermodynamic properties such as enthalpy and Gibbs free energy, providing a comprehensive profile of molecular stability and reactivity. researchgate.net
Table 1: Representative DFT-Calculated Electronic Properties for Glycoside Derivatives This table is illustrative, based on data from related galactopyranoside studies, to show the type of information generated via DFT analysis.
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 4-Aminophenyl α-D-mannopyranoside) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening compounds and elucidating their mechanism of action at a molecular level. unimas.my The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding energy. A more negative binding energy score typically indicates a more stable and favorable interaction. nih.gov
In studies involving mannoside derivatives, molecular docking has been successfully used to predict binding affinities and interactions with various protein targets. For example, docking studies against the H5N1 influenza A virus protein (PDB ID: 6VMZ) revealed significant binding affinities for certain methyl α-d-mannopyranoside derivatives. nih.gov Similarly, computational screening of other derivatives identified strong binding properties with essential amino acids such as ALA129, TYR149, and PHE88. researchgate.net The interactions often involve hydrogen bonds between the hydroxyl groups of the mannoside and amino acid residues in the receptor's binding pocket. nih.gov These predictions are crucial for understanding the structural basis of biological activity and for designing new derivatives with enhanced binding potency. researchgate.net
Table 2: Example of Molecular Docking Results for Mannopyranoside Derivatives Against Various Protein Targets
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. frontiersin.org ADMET analysis—which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity—is a critical part of this process. frontiersin.org In silico ADMET prediction uses computational models to forecast these properties, offering an early-stage assessment of a compound's drug-likeness and potential liabilities, thus reducing the time and cost associated with experimental testing. researchgate.netmdpi.com
In silico tools like SwissADME are used to predict various pharmacokinetic parameters for compounds like mannoside derivatives. nih.govnih.gov Key predictions include:
Absorption: Assessing gastrointestinal (GI) absorption and permeability across the blood-brain barrier (BBB). mdpi.com
Distribution: Estimating how a compound spreads throughout the body's various tissues and fluids. nih.gov
Metabolism: Predicting interactions with metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for the metabolism of many drugs. nih.gov Studies on related compounds have predicted inhibitory activity against enzymes like CYP3A4, CYP1A2, and CYP2C19. nih.gov
Excretion: Forecasting the pathways through which the compound is eliminated from the body.
Toxicity: Predicting potential toxic effects at a cellular or systemic level.
For glycoside derivatives, ADMET studies have revealed acceptable drug-related safety parameters and bioavailability for many compounds. researchgate.netmdpi.com Such predictions are vital for optimizing lead compounds to improve their pharmacokinetic profiles, for instance, by modifying structures to enhance absorption or reduce metabolic breakdown. nih.govnih.gov
Table 3: Representative In Silico ADMET Predictions for Glycoside Derivatives This table presents a summary of typical ADMET parameters predicted for mannoside and other glycoside derivatives based on computational studies.
Future Directions and Emerging Research Avenues for 4 Aminophenyl Alpha D Mannopyranoside
Development of Novel Glycoconjugate Architectures for Enhanced Specificity and Potency
The functionalization of 4-Aminophenyl alpha-D-mannopyranoside into more complex structures is a key area of research aimed at amplifying its binding affinity and specificity for target lectins. The principle of multivalency, where multiple mannose units are presented in a spatially defined manner, is central to this effort, as it mimics the natural clustering of carbohydrates on cell surfaces. nih.gov
Dendrimers and Glycopolymers: One promising approach involves the synthesis of mannosylated dendrimers, which are highly branched, tree-like macromolecules. nih.gov These structures allow for the precise control of the number and spacing of terminal mannose residues, leading to a significant enhancement in binding avidity to lectins compared to the monovalent this compound. For instance, poly(amidoamine) (PAMAM) dendrimers functionalized with mannose have demonstrated potent inhibition of pathogen adhesion. ama-assn.org Similarly, linear glycopolymers offer an alternative scaffold for multivalent presentation, allowing for the optimization of glycan density and spacing to fine-tune interactions with specific lectins like DC-SIGN, a key receptor involved in immune responses. rsc.org
Heteromultivalent Systems: To further enhance specificity, researchers are exploring heteromultivalent glycoconjugates. These architectures incorporate different types of ligands to simultaneously engage multiple receptors on a cell surface. For example, liposomes co-functionalized with this compound and other targeting moieties can achieve more precise delivery to specific cell types. rsc.org
These advanced glycoconjugate architectures are designed to overcome the typically weak, monovalent interactions of single carbohydrate-protein binding events, paving the way for more potent and selective therapeutic and diagnostic agents. nih.govmdpi.com
Integration with Advanced Nanotechnology for Multifunctional Diagnostic and Therapeutic Platforms
The conjugation of this compound to various nanoparticles is creating sophisticated platforms for simultaneous diagnosis and therapy, often termed "theranostics." These nano-constructs leverage the targeting capabilities of the mannose ligand to deliver diagnostic and therapeutic payloads specifically to cells and tissues that overexpress mannose receptors, such as certain cancer cells and macrophages. nih.gov
Quantum Dots and Magnetic Nanoparticles: The integration of this compound with quantum dots (QDs) has led to the development of highly sensitive fluorescent probes for cell imaging and tracking. nih.govnih.gov Mannose-functionalized QDs can specifically bind to and illuminate cells expressing mannose receptors, enabling their visualization in complex biological environments. nih.govnih.gov Furthermore, when combined with magnetic nanoparticles, these constructs can be used for magnetic resonance imaging (MRI) and targeted hyperthermia therapy. The mannose targeting directs the magnetic nanoparticles to the tumor site, where they can enhance MRI contrast for diagnosis and subsequently be heated by an external magnetic field to induce localized cancer cell death.
Gold Nanoparticles and Other Nanocarriers: Gold nanoparticles (AuNPs) serve as excellent scaffolds for the multivalent display of this compound, enhancing binding affinity to target lectins. mdpi.com These mannosylated AuNPs are being investigated for their potential in antiviral therapies by blocking the interaction of viruses with host cell receptors. chemrxiv.org Beyond metallic nanoparticles, a variety of other nanocarriers, including liposomes, micelles, and polymeric nanoparticles, are being functionalized with this compound to improve the targeted delivery of a wide range of therapeutic agents, from small molecule drugs to nucleic acids. nih.gov
The synergy between this compound and advanced nanotechnology is thus enabling the creation of highly specific and effective theranostic agents with the potential to revolutionize the diagnosis and treatment of various diseases.
High-Throughput Screening Methodologies for Drug Discovery and Lead Optimization
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries to identify potential drug candidates. nih.gov this compound plays a crucial role in the development of HTS assays targeting mannose-binding proteins.
Competitive Binding Assays: A primary application of this compound in HTS is in competitive binding assays. In this format, a fluorescently labeled mannose derivative is bound to a target lectin. The addition of compounds from a screening library that can also bind to the lectin will displace the fluorescent probe, leading to a measurable change in the fluorescence signal. This compound can serve as a reference inhibitor in these assays to validate assay performance and quantify the potency of hit compounds.
Fluorescence Polarization Assays: Fluorescence polarization (FP) is a particularly powerful HTS technique that is well-suited for studying protein-ligand interactions. nih.govbmglabtech.comnih.govresearchgate.net In a typical FP assay, a small, fluorescently labeled ligand (the tracer) exhibits rapid tumbling in solution, resulting in low fluorescence polarization. When the tracer binds to a much larger protein, its rotation slows down, leading to an increase in fluorescence polarization. bmglabtech.com this compound can be used as a competitor to displace the fluorescent tracer from the protein's binding site, causing a decrease in polarization. nih.govbmglabtech.com This principle allows for the screening of large numbers of compounds for their ability to inhibit the protein-mannose interaction. nih.gov The robustness and homogenous nature of FP assays make them ideal for automated HTS campaigns. nih.govmdpi.com
The use of this compound and its derivatives in these HTS methodologies is accelerating the discovery of novel modulators of mannose-binding proteins, which hold therapeutic promise for a range of diseases.
Elucidation of Complex Glycosylation Pathways in Disease Pathogenesis and Host-Pathogen Interactions
Aberrant glycosylation is a hallmark of many diseases, including cancer and infectious diseases. This compound serves as a valuable molecular probe to investigate the roles of mannose-binding lectins in these pathological processes.
Probing Mannose Receptor Function: The mannose receptor (MR) is a C-type lectin found on the surface of macrophages and dendritic cells that plays a critical role in innate immunity by recognizing and clearing pathogens. nih.gov It is also implicated in cancer progression and metastasis. nih.govnih.gov By using this compound as a competitive inhibitor, researchers can block the binding of natural mannose-containing ligands to the MR and study the downstream consequences. nih.gov This allows for the dissection of the signaling pathways initiated by MR engagement and its role in processes such as phagocytosis, antigen presentation, and cytokine production. nih.govnih.gov
Investigating Mannose-Binding Lectin (MBL) in Immunity: MBL is a soluble lectin in the blood that recognizes mannose patterns on the surface of pathogens, leading to their opsonization and clearance. nih.gov this compound can be used in in vitro assays to study the binding characteristics of MBL and to screen for molecules that modulate its activity. Understanding the interactions of MBL is crucial, as its deficiency is associated with increased susceptibility to infections.
By providing a means to selectively block or probe the function of mannose-binding lectins, this compound is contributing to a deeper understanding of the intricate roles of glycosylation in health and disease.
Strategies for Clinical Translation of Mannose-Targeted Therapies and Diagnostics
The translation of promising preclinical findings into clinically approved therapies and diagnostics is a complex and highly regulated process. For mannose-targeted agents, including those derived from this compound, several key strategies and considerations are paramount.
Preclinical Development and IND-Enabling Studies: Before a mannose-targeted drug can enter human clinical trials, it must undergo rigorous preclinical evaluation. This includes comprehensive in vitro and in vivo studies to establish its pharmacological activity, pharmacokinetic profile, and toxicological safety. For nanoparticle-based formulations, thorough characterization of their physicochemical properties is also required. bioprocessonline.com The data from these studies are compiled into an Investigational New Drug (IND) application, which is submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA) for approval to initiate clinical trials.
Clinical Trial Design: Clinical trials for mannose-targeted therapies are typically conducted in three phases. Phase I trials assess the safety and tolerability of the new drug in a small group of healthy volunteers or patients. Phase II trials evaluate the drug's efficacy and further assess its safety in a larger group of patients with the target disease. Phase III trials are large-scale studies that compare the new drug to existing standard-of-care treatments to confirm its effectiveness and monitor for long-term side effects. For mannose-targeted cancer therapies, clinical trials have been initiated for agents like mannan-MUC1, a conjugate designed to stimulate an anti-tumor immune response. nih.gov
Regulatory Landscape and Approval: The regulatory pathway for glycoconjugate and nanoparticle-based drugs is complex. The FDA has issued specific guidance documents for drug products containing nanomaterials, outlining the expectations for characterization, manufacturing controls, and clinical studies. ama-assn.orgbioprocessonline.comfda.govfda.gov A thorough understanding of these regulatory requirements is essential for successful clinical translation. nih.gov As of early 2022, a number of nanoparticle-based drugs have received FDA approval, with liposomal and protein-based formulations being the most common. nih.gov
The journey from the laboratory to the clinic for therapies based on this compound is challenging, but the potential to address unmet medical needs in areas such as cancer and infectious diseases provides a strong impetus for continued research and development.
Q & A
Basic Research Questions
Q. How is 4-Aminophenyl alpha-D-mannopyranoside synthesized, and what key steps ensure regioselectivity?
- Methodological Answer : The compound is typically synthesized via reduction of a nitro precursor. For example, 4-nitrophenyl alpha-D-mannopyranoside is treated with activated zinc in acidic conditions to reduce the nitro group to an amine. Critical steps include protecting hydroxyl groups (e.g., benzoylation or acetylation) to prevent side reactions and ensure regioselectivity. Post-synthesis purification involves chromatography (e.g., silica gel) and characterization via H/C NMR and mass spectrometry (MS) to confirm the glycosidic linkage and amine group integrity .
Q. What analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (δ 3.5–5.5 ppm for anomeric protons) and C NMR (δ 95–110 ppm for anomeric carbons) confirm the alpha-D-mannopyranoside configuration.
- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H] peak at m/z 272.27 for CHNO).
- Chromatography : TLC or HPLC ensures purity (>95%) using polar stationary phases .
Q. How can researchers optimize solubility and stability for in vitro assays?
- Methodological Answer : The compound is water-soluble due to its polar glycosidic and amine groups. For stability:
- Store lyophilized at –20°C.
- Avoid prolonged exposure to light or acidic conditions (pH <5) to prevent hydrolysis of the glycosidic bond.
- Use buffered solutions (e.g., PBS, pH 7.4) for enzymatic assays .
Advanced Research Questions
Q. What experimental strategies are used to study carbohydrate-protein interactions involving this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize lectins (e.g., concanavalin A) on a sensor chip to measure binding kinetics (, , ) in real time.
- Fluorescence Titration : Use competitive assays with fluorescent probes (e.g., 4-methylumbelliferyl mannopyranoside) to quantify binding affinity via fluorescence quenching or enhancement.
- X-ray Crystallography : Co-crystallize the compound with target proteins to resolve binding site geometry (e.g., interactions with Tyr-12/Asp-16 in concanavalin A) .
Q. How can researchers resolve contradictions in binding affinity data across different studies?
- Methodological Answer : Discrepancies may arise from:
- Protein Conformation : Use dimeric vs. tetrameric lectins (e.g., derivatized concanavalin A) to assess oligomeric state effects.
- Metal Ion Saturation : Ensure full saturation of Ca/Mn in lectins, as incomplete metalation alters binding pockets.
- Control Experiments : Include competitive inhibitors (e.g., methyl alpha-D-mannopyranoside) to validate specificity .
Q. What role does this compound play in mRNA translation inhibition?
- Methodological Answer : The compound binds mRNA via its aromatic amine group, disrupting ribosome assembly. Methodologies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
